molecular formula C9H12N2O B1471443 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine CAS No. 1820673-53-7

8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

Cat. No.: B1471443
CAS No.: 1820673-53-7
M. Wt: 164.2 g/mol
InChI Key: BIPCJMIOUAHIFI-UHFFFAOYSA-N
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Description

8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic organic compound that belongs to the naphthyridine family This compound is characterized by a tetrahydro-1,5-naphthyridine core with a methoxy group attached at the 8th position

Biochemical Analysis

Biochemical Properties

8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on binding affinities and structural compatibility .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in cell growth and differentiation. Additionally, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to specific enzymes, inhibiting their activity and thereby altering the metabolic pathways they regulate. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including alterations in metabolic pathways and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective and safe .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, this compound has been shown to inhibit enzymes involved in the synthesis and degradation of specific metabolites, thereby affecting their concentrations within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to different cellular compartments. The localization and accumulation of this compound within specific tissues can influence its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine involves the aza-Diels-Alder reaction (Povarov reaction) activated by a Lewis acid. This reaction can be carried out using various Lewis acids to achieve regio- and stereoselective synthesis of the desired compound . Another method involves the reduction of 1,8-naphthyridine using hydrogen gas in the presence of a manganese catalyst under high pressure and elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency, making the process more suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert it back to its fully saturated form.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups attached depending on the reagents and conditions used.

Scientific Research Applications

8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-8-4-6-10-7-3-2-5-11-9(7)8/h4,6,11H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPCJMIOUAHIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=NC=C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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